2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential anticancer properties . These compounds were found to be active against several human cancer cell lines . They were also found to have promising binding affinities against Bcl2 anti-apoptotic protein .
Synthesis Analysis
The synthesis of these compounds involves the use of microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of these compounds was determined using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out using microwave technique .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using spectral and elemental analyses .Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed various derivatives of pyrimidin-4(3H)-one compounds, demonstrating pronounced plant growth stimulating effects. This indicates a potential application in agriculture for enhancing plant growth and productivity (Pivazyan et al., 2019). Additionally, novel classes of pyridazin-3-one derivatives have been synthesized, showing potential utility in creating fused azines for further chemical studies (Ibrahim & Behbehani, 2014).
Antimicrobial and Anti-inflammatory Applications
A series of pyrimidinones and oxazinones fused with thiophene rings exhibited significant antimicrobial activities, highlighting their potential as antimicrobial agents. This underscores the relevance of these compounds in developing new drugs to combat microbial infections (Hossan et al., 2012). Furthermore, some new coumarin derivatives, including pyrimidinone and oxazinone derivatives, have been synthesized and shown to have antimicrobial activity, suggesting their application in medical research and drug development (Al-Haiza et al., 2003).
Potential in Cognitive Disorders Treatment
The design and discovery of PDE9A inhibitors for the treatment of cognitive disorders have been a significant focus. Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown promising results in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and showing potential for treating cognitive impairments (Verhoest et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-13-7-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)5-4-16(25-27)15-3-2-6-21-8-15/h2-8,12,14,24H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQUTZCUSGTCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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